![molecular formula C7H18Cl2N2O B13622756 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and products .
Mécanisme D'action
The mechanism of action of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride can be compared with other similar compounds, such as other azetidine derivatives. These comparisons highlight the unique properties and potential advantages of this compound, such as its specific reactivity and biological activity .
List of Similar Compounds:Propriétés
Formule moléculaire |
C7H18Cl2N2O |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)-1-methylazetidin-3-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-5-7(4-8,6-9)2-3-10;;/h10H,2-6,8H2,1H3;2*1H |
Clé InChI |
NUBAEBAVHIFBRP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)(CCO)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


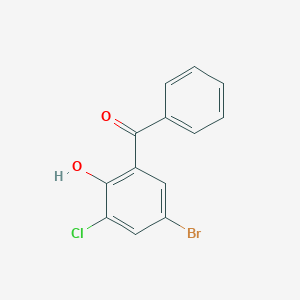
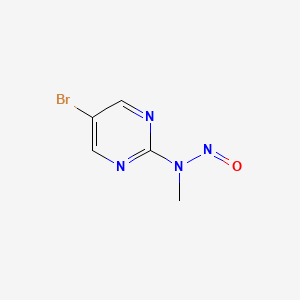


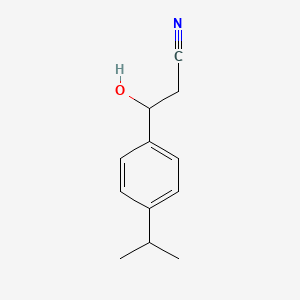
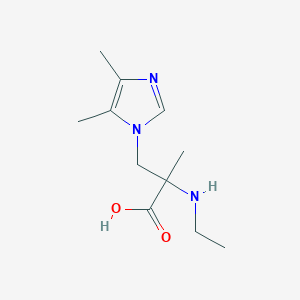
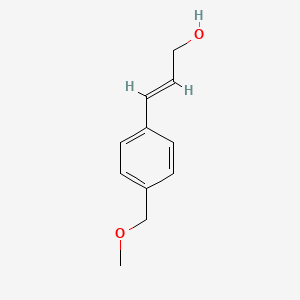
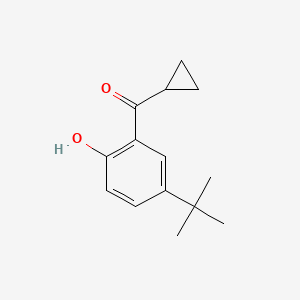
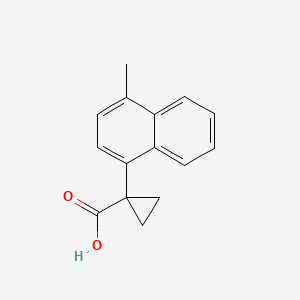
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
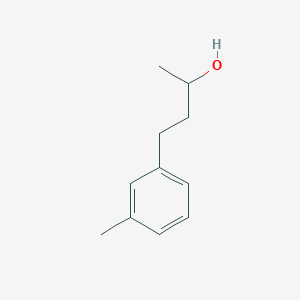
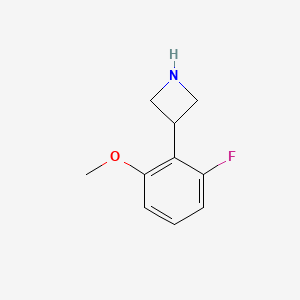
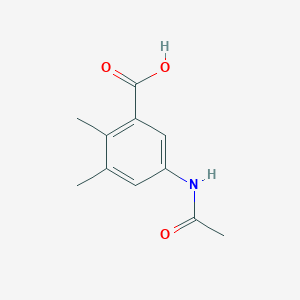
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
